2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of a chloro group, an iodoethyl group, and a methoxyphenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzene, 2-iodoethanol, and 4-methoxyphenol.
Formation of Intermediates: The initial step involves the formation of intermediates through reactions such as halogenation, etherification, and substitution.
Final Coupling: The final step involves the coupling of the intermediates to form the desired compound. This step may require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated systems and advanced purification techniques ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated or hydrogenated products.
Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as sodium iodide, potassium tert-butoxide, and various organometallic reagents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dehalogenated or hydrogenated derivatives.
Scientific Research Applications
2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to its biological activity, including its potential as a pharmaceutical intermediate.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound may be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors or enzymes, modulating their activity.
Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular processes.
Chemical Interactions: Its unique chemical structure allows it to participate in specific chemical interactions that contribute to its overall effects.
Comparison with Similar Compounds
2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene can be compared with other similar compounds, such as:
2-Chloro-1-(2-bromoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene: Similar in structure but with a bromo group instead of an iodo group.
2-Chloro-1-(2-iodoethyl)-4-[2-(4-hydroxyphenyl)ethoxy]benzene: Similar in structure but with a hydroxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
918645-15-5 |
---|---|
Molecular Formula |
C17H18ClIO2 |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
2-chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene |
InChI |
InChI=1S/C17H18ClIO2/c1-20-15-5-2-13(3-6-15)9-11-21-16-7-4-14(8-10-19)17(18)12-16/h2-7,12H,8-11H2,1H3 |
InChI Key |
HEKFHIHEFRBRQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCOC2=CC(=C(C=C2)CCI)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.